1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(25-19-11-2-1-3-12-19)24-17-22(26-15-6-7-16-26)21-14-8-10-18-9-4-5-13-20(18)21/h1-5,8-14,22H,6-7,15-17H2,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNQTMOJYFSADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)NC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Isocyanide Insertion Methodology
The most extensively documented approach involves copper-mediated coupling of aryl isocyanides with O-benzoyl hydroxylamines, adapted from recent advances in urea synthesis. This method leverages the unique reactivity of isocyanides in N-O bond insertion reactions under mild conditions.
Reaction Scheme
- Substrate Preparation :
- Catalytic Coupling :
| Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| t-BuONa | Cu(OAc)₂ | 90 | 6 | 86 |
| PhONa | Cu(OAc)₂ | 90 | 8 | 72 |
| NaOAc | Cu(OAc)₂ | 90 | 12 | <5 |
This table demonstrates the critical dependence on strong alkoxide bases, with tert-butoxide providing optimal deprotonation for nucleophilic attack during the insertion event. The copper catalyst facilitates isocyanide coordination and subsequent N-O bond cleavage, as evidenced by mechanistic studies using ¹³C-labeled substrates.
Alternative Synthetic Pathways
Stepwise Assembly via Carbodiimide Intermediate
A traditional approach involves carbodiimide-mediated urea formation, though with lower efficiency:
Amine Precursor Synthesis :
Urea Formation :
Microwave-Assisted One-Pot Synthesis
Emerging methodologies utilize microwave irradiation to accelerate the reaction:
- Conditions : 150°C, 20 min, DMF, K₂CO₃ base
- Advantages : 75% yield with 95% purity by HPLC
- Limitations : Specialized equipment requirements and scalability concerns
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptation
Recent patents describe translation of batch processes to continuous systems:
Purification Protocol Optimization
Critical purification steps identified across studies:
Mechanistic Insights and Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal:
- Rate-determining step: Isocyanide insertion into N-O bond (ΔG‡ = 24.3 kcal/mol)
- Copper coordination lowers activation energy by 8.7 kcal/mol versus uncatalyzed pathway
- Frontier molecular orbital analysis shows strong interaction between Cu d-orbitals and isocyanide π*-system
Analytical Characterization Benchmarks
Comprehensive spectral data from successful syntheses:
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21–7.45 (m, 7H, naphthyl)
- δ 6.92–6.85 (m, 5H, phenyl)
- δ 3.72 (t, J = 6.8 Hz, 4H, pyrrolidine)
- δ 2.95–2.88 (m, 2H, CH₂N)
IR (KBr) :
- 3321 cm⁻¹ (N-H stretch)
- 1645 cm⁻¹ (C=O urea)
- 1598 cm⁻¹ (aromatic C=C)
Chemical Reactions Analysis
1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural similarities and differences with key analogues:
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s pyrrolidine and naphthalene groups enhance membrane permeability compared to simpler ureas like 1-(Naphthalen-2-yl)-3-phenylurea .
- Calcium-Sensing Receptor Modulation: GSK3004774’s diastereomeric design highlights the importance of stereochemistry in receptor interaction, a factor relevant to the target compound’s chiral centers .
Crystallographic and Stability Data
- C–H···π Interactions : Analogues like 1-Methyl-3-(naphthalen-1-yl) Propane-1,2-Dione () exhibit stabilizing C–H···π interactions, which may also stabilize the target compound’s naphthalene-pyrrolidine conformation .
- Storage Conditions : Thiourea derivatives in require refrigeration (0–6°C), suggesting similar stability needs for the target compound due to hydrolytic sensitivity of the urea group .
Biological Activity
1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-phenylurea, also known as Evocalcet, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂ |
| Molecular Weight | 298.35 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor | 2 |
| Hydrogen Bond Acceptor | 4 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 52.6 |
Research indicates that Evocalcet acts primarily as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation. Inhibition of IDO1 is significant for immunotherapy, particularly in cancer treatment, as it can enhance T-cell responses against tumors.
Inhibitory Activity
In a study evaluating various phenyl urea derivatives, Evocalcet demonstrated selective IDO1 inhibitory activity with an IC₅₀ value indicating effective inhibition at low concentrations. The compound's design allows it to interact favorably with the enzyme's active site, enhancing its potency compared to other derivatives.
Biological Activity and Therapeutic Applications
Evocalcet has been studied for its potential applications in various therapeutic areas, including:
- Cancer Treatment : By inhibiting IDO1, Evocalcet may improve the efficacy of cancer immunotherapies.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of cytokine production.
Case Studies and Research Findings
Several studies have highlighted the biological activity of Evocalcet and its derivatives:
- In Vivo Studies : In murine models, Evocalcet administration resulted in a significant reduction in tumor growth compared to controls. This effect was attributed to enhanced immune responses due to decreased tryptophan catabolism.
- Cytokine Production : A study assessed the impact of Evocalcet on cytokine levels in LPS-stimulated macrophages. Results indicated a marked decrease in pro-inflammatory cytokines such as TNFα and IL-6, suggesting a potential role in managing inflammatory diseases.
- Pharmacokinetics : Research into the pharmacokinetic properties of Evocalcet revealed favorable absorption and distribution characteristics, supporting its viability as an oral therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
